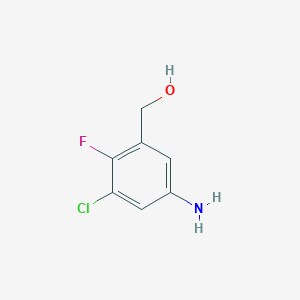
(5-Amino-3-chloro-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-3-chloro-2-fluorophenyl)methanol is an aromatic compound with a unique structure that includes amino, chloro, and fluoro substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3-chloro-2-fluorophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-2-fluorotoluene, followed by reduction to introduce the amino group. The final step involves the conversion of the methyl group to a methanol group through oxidation and subsequent reduction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-3-chloro-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include substituted phenols, amines, and various aromatic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Amino-3-chloro-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Amino-3-chloro-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-3-chloro-2-fluorophenyl)ethanol
- (5-Amino-3-chloro-2-fluorophenyl)acetone
- (5-Amino-3-chloro-2-fluorophenyl)benzene
Uniqueness
(5-Amino-3-chloro-2-fluorophenyl)methanol is unique due to the presence of both amino and methanol groups, which provide distinct chemical reactivity and biological activity compared to its analogs. The combination of chloro and fluoro substituents further enhances its potential for diverse applications .
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
(5-amino-3-chloro-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7ClFNO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3,10H2 |
InChI Key |
YBMIWSCQALCNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















